Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate typically involves the reaction of 2-phenylmorpholine with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate: Similar structure but with a quinoline ring instead of a morpholine ring.
Methyl 2-{[(2-phenylpiperidin-4-yl)carbonyl]amino}benzoate: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate is unique due to its specific combination of a morpholine ring and a benzoate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 2-[(2-phenylmorpholine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H20N2O4/c1-24-18(22)15-9-5-6-10-16(15)20-19(23)21-11-12-25-17(13-21)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H,20,23) |
InChI Key |
TWLPYZPOCXPNSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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